molecular formula C32H25Br2Cl2NO2 B11515041 5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11515041
M. Wt: 686.3 g/mol
InChI Key: BRSSBCOAXACMIP-UHFFFAOYSA-N
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Description

5-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple halogen substitutions and a benzo[a]phenanthridinone core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, etherification, and cyclization, followed by purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: Halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

5-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s halogenated phenyl groups and benzo[a]phenanthridinone core allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE stands out due to its unique combination of halogenated phenyl groups and a benzo[a]phenanthridinone core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C32H25Br2Cl2NO2

Molecular Weight

686.3 g/mol

IUPAC Name

5-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C32H25Br2Cl2NO2/c1-32(2)14-23-28-21-6-4-3-5-17(21)8-10-26(28)37-30(29(23)27(38)15-32)22-11-19(33)12-24(34)31(22)39-16-18-7-9-20(35)13-25(18)36/h3-13,30,37H,14-16H2,1-2H3

InChI Key

BRSSBCOAXACMIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC(=C5)Br)Br)OCC6=C(C=C(C=C6)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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